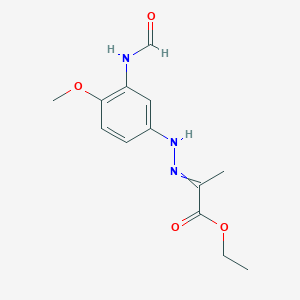
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
Description
Properties
IUPAC Name |
ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPJLPLVYPRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under specific conditions. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like DMSO or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone involves its interaction with specific molecular targets and pathways. It can inhibit the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response . This inhibition helps reduce inflammation and protect tissues from damage.
Comparison with Similar Compounds
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone can be compared with similar compounds such as:
Ethyl Pyruvate: Known for its anti-inflammatory properties and used in various medical applications.
3-formylamino-4-methoxyphenylhydrazine: A precursor in the synthesis of this compound.
Other hydrazones: Compounds with similar structures but different functional groups, which may exhibit different chemical and biological properties.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


